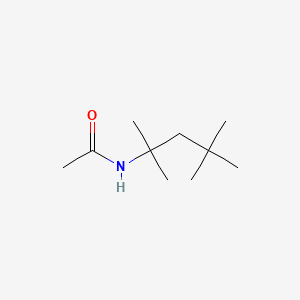
N-(1,1,3,3-Tetramethylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The IUPAC name for this compound is N-tert-butylacetamide .
- It is a white crystalline solid with a molecular weight of approximately 171.28 g/mol .
N-(1,1,3,3-Tetramethylbutyl)acetamide: is a chemical compound with the molecular formula . It belongs to the class of acetamides.
Preparation Methods
- Synthetic Routes:
- One common method involves the reaction of tert-butylamine with acetic anhydride .
- The reaction proceeds as follows:
tert-butylamine+acetic anhydride→N-tert-butylacetamide+acetic acid
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Not extensively studied.
- Likely interacts with biological targets via hydrogen bonding and hydrophobic interactions.
- Further research is needed to elucidate its specific mechanisms.
Comparison with Similar Compounds
- Similar compounds include other acetamides and N-substituted amides.
N-tert-butylacetamide: is unique due to its tert-butyl substituent.
Properties
CAS No. |
5459-42-7 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-8(12)11-10(5,6)7-9(2,3)4/h7H2,1-6H3,(H,11,12) |
InChI Key |
NXQYSOPMKXVSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















